molecular formula C9H14N2O2S B1381995 Ethyl 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate CAS No. 76687-08-6

Ethyl 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate

Cat. No. B1381995
CAS RN: 76687-08-6
M. Wt: 214.29 g/mol
InChI Key: MSXIJOZJYSPLGG-UHFFFAOYSA-N
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Description

Ethyl 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate is a versatile building block for the synthesis of various pharmaceutical and biologically active compounds . It has a molecular formula of C7H10N2O2S and a molecular weight of 186.23 g/mol .


Synthesis Analysis

The synthesis of this compound often starts from ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate . This compound can be converted to corresponding acid hydrazide by hydrazine hydrate in ethanol . The reflux of acid hydrazide with carbon disulfide results in 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing two heteroatoms (nitrogen and sulfur) . The InChI Key of this compound is SHQNGLYXRFCPGZ-UHFFFAOYSA-N .


Chemical Reactions Analysis

This compound can undergo various chemical reactions due to the presence of the thiazole ring and the amino group . For instance, it can participate in coupling reactions with α or β-naphthalenesulfonyl chlorides in the presence of a catalytic amount of 4-dimethylaminopyridine and trimethylamine .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm³, a boiling point of 318.5±17.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 56.0±3.0 kJ/mol and a flash point of 146.4±20.9 °C .

Scientific Research Applications

  • Molecular Structure Analysis : Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, a related compound, has been studied for its molecular structure. The molecules in this compound associate via hydrogen-bonded dimers, showing interactions important for understanding chemical behavior and potential applications (Lynch & Mcclenaghan, 2004).

  • Synthesis of Bi-Heterocyclic Compounds : Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate has been used in synthesizing unique bi-heterocyclic hybrid molecules, combining a thiazole and an oxadiazole ring. These compounds have been evaluated against enzymes like acetylcholinesterase, butyrylcholinesterase, urease, and α-glucosidase, indicating potential biomedical applications (Abbasi et al., 2019).

  • Inhibition of Glucosidase Enzymes : Ethyl 2-[aryl(thiazol-2-yl)amino]acetates synthesized from N-arylthiazole-2-amines have shown significant inhibition activities towards α-glucosidase and β-glucosidase enzymes. This highlights potential applications in managing diseases like diabetes (Babar et al., 2017).

  • Synthesis of Fused Heterocyclic Compounds : Ethyl 2-[(2,2-dibenzoyl)ethenyl]amino-3-dimethylaminopropenoate, a related compound, has been used to synthesize fused substituted 3-aminopyranones, quinolizin-4-one, and fused pyrimidin-4-ones. These compounds demonstrate the versatility of ethyl amino-thiazole derivatives in synthesizing various heterocyclic compounds (Soršak et al., 1998).

  • Corrosion Inhibition : Ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate, a structurally similar compound, has been shown to be an effective corrosion inhibitor for AA6061 alloy in hydrochloric acid, indicating potential industrial applications (Raviprabha & Bhat, 2019).

properties

IUPAC Name

ethyl 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-4-13-7(12)9(2,3)6-5-14-8(10)11-6/h5H,4H2,1-3H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSXIJOZJYSPLGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)C1=CSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate

CAS RN

76687-08-6
Record name ethyl 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-{2-[tert-Butoxycarbonyl-(4-methoxy-benzyl)-amino]-thiazol-4-yl}-2-methyl-propionic acid ethyl ester (1.5 g, 3.45 mmol) was refluxed in 15 mL of trifluoroacetic acid for 18 hrs. Trifluoroacetic acid was removed in vacuo and the residue was partitioned between water (50 mL) and ethyl acetate (50 mL). The layers were separated and the aqueous layer was extracted with ethyl acetate (2×50 mL). The combined organic layer was washed with brine and dried over anhydrous sodium sulphate and the solvent was removed in vacuo to get the solid product (0.7 g).
Name
2-{2-[tert-Butoxycarbonyl-(4-methoxy-benzyl)-amino]-thiazol-4-yl}-2-methyl-propionic acid ethyl ester
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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